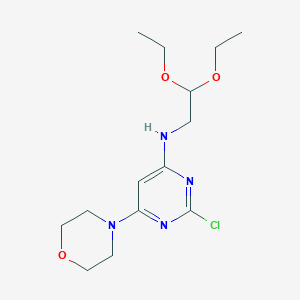
2-Chloro-N-(2,2-diethoxyethyl)-6-(morpholin-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring, a morpholine ring, and a chloro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, the synthesis might involve the reaction of 2-chloropyrimidine with 2,2-diethoxyethylamine under controlled conditions to form the intermediate, which is then further reacted with morpholine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form corresponding alcohols and acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation could produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
- 2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-(2,2-diethoxyethyl)-6-morpholinopyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89099-90-1 |
|---|---|
Molekularformel |
C14H23ClN4O3 |
Molekulargewicht |
330.81 g/mol |
IUPAC-Name |
2-chloro-N-(2,2-diethoxyethyl)-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H23ClN4O3/c1-3-21-13(22-4-2)10-16-11-9-12(18-14(15)17-11)19-5-7-20-8-6-19/h9,13H,3-8,10H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
GYOIYRSOGOLOOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNC1=CC(=NC(=N1)Cl)N2CCOCC2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


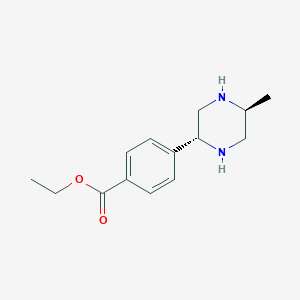

![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)
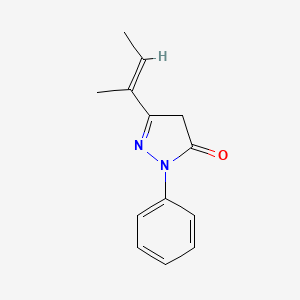
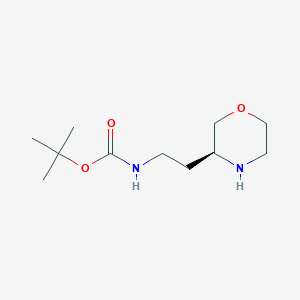

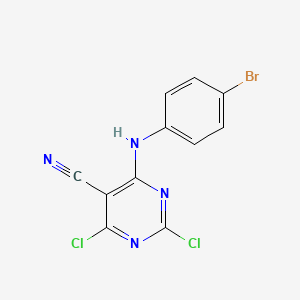
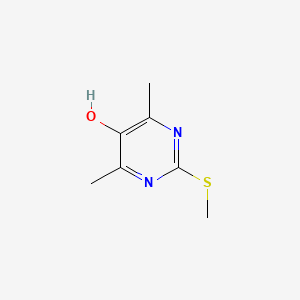
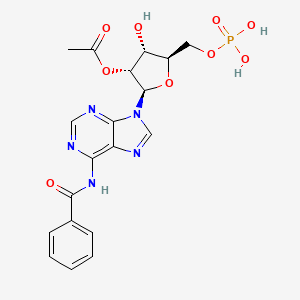
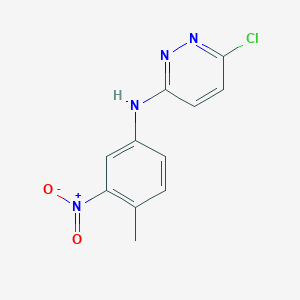
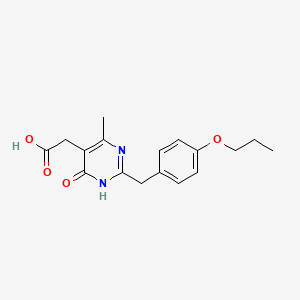
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
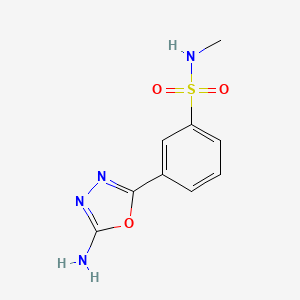
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
